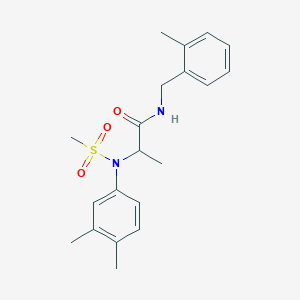![molecular formula C19H23N3O5S2 B4194350 2-[(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4194350.png)
2-[(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Übersicht
Beschreibung
2-[(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPPB and is used for various purposes, including as a research tool for investigating biological processes and as a potential therapeutic agent in the treatment of various diseases.
Wirkmechanismus
MPPB's mechanism of action involves binding to the dopamine D3 receptor and modulating its activity. The dopamine D3 receptor is known to play a role in various biological processes, including reward, motivation, and addiction. By selectively binding to the dopamine D3 receptor, MPPB can modulate these processes and potentially provide therapeutic benefits in the treatment of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
MPPB's biochemical and physiological effects are primarily related to its interaction with the dopamine D3 receptor. Studies have shown that MPPB can modulate dopamine release in the brain, leading to changes in behavior and mood. Additionally, MPPB has been shown to have potential anti-inflammatory effects and may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of MPPB is its selectivity for the dopamine D3 receptor, which allows for targeted investigation of the receptor's function. Additionally, MPPB has been shown to have low toxicity and can be used in various in vitro and in vivo experiments. However, one of the limitations of MPPB is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of MPPB in scientific research. One area of interest is the investigation of MPPB's potential therapeutic applications in the treatment of various neuropsychiatric disorders. Additionally, there is potential for the development of new compounds based on the structure of MPPB, which may have improved selectivity and efficacy. Finally, further research is needed to better understand MPPB's mechanism of action and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
MPPB has been widely used in scientific research as a tool for investigating various biological processes. One of the primary applications of MPPB is in the study of the dopamine D3 receptor, a target for the treatment of various neuropsychiatric disorders. MPPB has been shown to selectively bind to the dopamine D3 receptor and can be used to study the receptor's function and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(methanesulfonamido)-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-28(24,25)21-18-8-4-3-7-17(18)19(23)20-15-9-11-16(12-10-15)29(26,27)22-13-5-2-6-14-22/h3-4,7-12,21H,2,5-6,13-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQGQUXCBJOPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-4-(3-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4194270.png)
![3-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4194286.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[2-(phenylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4194300.png)
![N-ethyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4194308.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4194316.png)
![ethyl 2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4194320.png)
![5-(3-methoxyphenyl)-2-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4194328.png)
amine hydrochloride](/img/structure/B4194336.png)
![N-cyclopropyl-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B4194347.png)
![methyl [4-(1,3-benzothiazol-2-yl)phenoxy]acetate](/img/structure/B4194358.png)
![4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B4194368.png)
![4-bromo-2-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4194379.png)
![N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea](/img/structure/B4194393.png)